molecular formula C17H18N6O2 B2370020 1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797545-51-7

1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2370020
CAS No.: 1797545-51-7
M. Wt: 338.371
InChI Key: KALUYDYBYIAVBH-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a pyrazine ring, an oxadiazole ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine and oxadiazole intermediates, followed by their coupling with an appropriate isocyanate to form the final urea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Isopropyl-3-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-Isopropyl-3-(2-((3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

1-Isopropyl-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is unique due to the presence of both pyrazine and oxadiazole rings, which confer distinct chemical and biological properties. This combination of functional groups is less common and offers potential advantages in terms of reactivity and specificity in various applications.

Properties

IUPAC Name

1-propan-2-yl-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-11(2)20-17(24)21-13-6-4-3-5-12(13)9-15-22-16(23-25-15)14-10-18-7-8-19-14/h3-8,10-11H,9H2,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALUYDYBYIAVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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